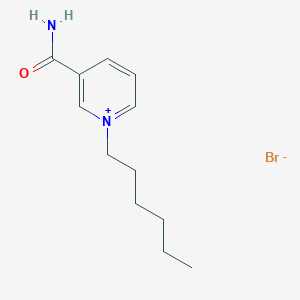

1-Hexylpyridin-1-ium-3-carboxamide;bromide

Descripción

Significance of Quaternary Pyridinium (B92312) Salts in Modern Chemical Sciences

Quaternary pyridinium salts are a versatile and highly significant class of compounds in contemporary chemistry. rsc.org Their unique structural features, which include a positively charged nitrogen atom within an aromatic pyridine (B92270) ring, impart a range of useful properties. These salts are integral to numerous natural products and bioactive pharmaceuticals. rsc.org

The applications of quaternary pyridinium salts are extensive and varied. They are widely employed as catalysts in organic synthesis, facilitating a multitude of chemical transformations. ontosight.ai Furthermore, their properties make them suitable for use as ionic liquids, which are salts that are liquid at or near room temperature, offering environmentally benign alternatives to traditional volatile organic solvents. In the realm of materials science, pyridinium salts are utilized in the development of dyes and functional materials. Their biological activity is also a key area of research, with studies exploring their potential as antimicrobial, anticancer, and antimalarial agents. rsc.org

Structural Classification and Relevance of 1-Hexylpyridin-1-ium-3-carboxamide;bromide within Pyridinium Chemistry

This compound, with the CAS number 28356-43-6, is structurally characterized by a central pyridinium ring. An N-hexyl group is attached to the nitrogen atom, and a carboxamide group is substituted at the 3-position of the pyridine ring. The bromide ion serves as the counter-anion to the positively charged pyridinium cation.

The key structural features of this molecule are:

The Pyridinium Cation : The aromatic pyridinium ring is the core of the molecule, contributing to its stability and electronic properties. The positive charge on the nitrogen atom makes the ring susceptible to nucleophilic attack, a key aspect of its reactivity.

The N-Hexyl Group : This alkyl chain is a significant feature that influences the compound's physical properties, such as its solubility and amphiphilicity. The length of the alkyl chain in N-alkylpyridinium salts is a critical determinant of their surfactant properties and biological activity.

The 3-Carboxamide Group : The presence of an amide functional group at the 3-position of the pyridine ring introduces the potential for hydrogen bonding and other intermolecular interactions. This group can significantly influence the compound's biological activity and its potential applications in areas such as medicinal chemistry.

The Bromide Anion : As the counter-ion, the bromide anion balances the positive charge of the pyridinium cation. The nature of the anion can affect the salt's physical properties, including its melting point and solubility.

The combination of these structural elements places this compound within a specific subclass of N-alkylpyridinium salts that possess potential for a range of applications, from synthetic chemistry to biological systems.

Below is a table summarizing the key identifiers for this compound:

| Identifier | Value |

| Chemical Name | This compound |

| Alternative Name | 3-Carbamoyl-1-hexylpyridinium bromide |

| CAS Number | 28356-43-6 |

| Linear Formula | C12H19BrN2O |

Overview of Contemporary Research Trajectories for N-Alkylpyridinium Carboxamides

Contemporary research into N-alkylpyridinium carboxamides is multifaceted, exploring their synthesis, reactivity, and potential applications. A significant area of investigation is their use as versatile intermediates in organic synthesis. researchgate.netresearcher.life The pyridinium moiety can act as a leaving group, enabling the transformation of amines into other functional groups through cross-coupling reactions. ontosight.ai

In the field of medicinal chemistry, pyridinium carboxamides are being investigated for their potential as therapeutic agents. For instance, derivatives of pyridine carboxamide have been designed and synthesized as potential succinate (B1194679) dehydrogenase inhibitors for antifungal applications. nih.gov The structural motif of a pyridine carboxamide is also found in compounds being explored for other biological activities.

Furthermore, the synthesis of novel N-alkylpyridinium salts with amide functionalities is an active area of research. rsc.org Scientists are developing new synthetic methodologies to access a diverse range of these compounds, allowing for the fine-tuning of their properties for specific applications. researchgate.net Recent advances have also focused on the use of pyridinium salts as radical precursors in organic synthesis, opening up new avenues for the construction of complex molecules. researchgate.netacs.org

The table below provides a summary of recent research trends in the broader field of N-alkylpyridinium salts and related carboxamides:

| Research Area | Focus | Potential Applications |

| Organic Synthesis | Use as synthetic intermediates, radical precursors, and in cross-coupling reactions. | Efficient synthesis of complex organic molecules. |

| Medicinal Chemistry | Design and synthesis of derivatives with biological activity. | Development of new antifungal, antibacterial, and anticancer agents. |

| Materials Science | Incorporation into polymers and other materials. | Creation of functional materials with specific properties. |

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

1-hexylpyridin-1-ium-3-carboxamide;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.BrH/c1-2-3-4-5-8-14-9-6-7-11(10-14)12(13)15;/h6-7,9-10H,2-5,8H2,1H3,(H-,13,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQSHWQWOEWRTRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[N+]1=CC=CC(=C1)C(=O)N.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28356-43-6 | |

| Record name | NSC19464 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19464 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Pathways and Methodological Advancements for 1 Hexylpyridin 1 Ium 3 Carboxamide;bromide

Classical Alkylation Strategies for Pyridinium (B92312) Cation Synthesis

The foundational method for synthesizing pyridinium cations is through the quaternization of pyridine (B92270) derivatives. This process involves the N-alkylation of the pyridine ring, a reaction that has been a cornerstone of heterocyclic chemistry for over a century.

Quaternization Reactions of Pyridine Derivatives

Quaternization is a chemical process where a tertiary amine, in this case, a pyridine derivative, is converted into a quaternary ammonium (B1175870) salt. quimicaorganica.org This is typically achieved by reacting the pyridine compound with an alkylating agent. The lone pair of electrons on the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent. quimicaorganica.org This results in the formation of a new carbon-nitrogen bond and a positively charged pyridinium cation.

The efficiency of the quaternization reaction can be influenced by several factors, including the nature of the pyridine derivative, the reactivity of the alkylating agent, the solvent, and the reaction temperature. For instance, electron-donating substituents on the pyridine ring can enhance the nucleophilicity of the nitrogen atom, thereby accelerating the reaction. Conversely, electron-withdrawing groups can decrease the reaction rate. Common solvents for these reactions include acetone (B3395972), anhydrous dimethylformamide, and alcohols. srce.hrresearchgate.netnih.gov Reaction temperatures can range from room temperature to reflux conditions, depending on the reactivity of the substrates. nih.govgoogle.com

Table 1: Factors Influencing Quaternization Reactions

| Factor | Influence on Reaction | Examples |

| Pyridine Substituent | Electron-donating groups increase rate; electron-withdrawing groups decrease rate. | Methyl group (donating) vs. Cyano group (withdrawing) |

| Alkylating Agent | Reactivity order: Iodoalkanes > Bromoalkanes > Chloroalkanes. | 1-Iodohexane is more reactive than 1-bromohexane (B126081). |

| Solvent | Polarity and ability to stabilize the transition state can affect the rate. | Acetone, DMF, Ethanol |

| Temperature | Higher temperatures generally increase the reaction rate. | Room temperature to reflux |

Role of Haloalkanes in N-Alkylation Processes

Haloalkanes, also known as alkyl halides, are primary reagents for the N-alkylation of pyridines. wikipedia.org In the synthesis of 1-Hexylpyridin-1-ium-3-carboxamide;bromide, 1-bromohexane serves as the haloalkane. The reactivity of haloalkanes in these SN2 reactions is dependent on the nature of the halogen, with the reactivity generally following the order: I > Br > Cl > F. srce.hr This trend is attributed to the bond strength between the carbon and halogen atom and the leaving group ability of the halide ion.

The choice of haloalkane is a critical factor in the synthesis. While iodoalkanes are the most reactive, they are also more expensive and less stable. Bromoalkanes offer a good balance of reactivity and stability, making them a common choice for industrial and laboratory-scale syntheses. nih.gov The reaction is typically carried out by mixing the pyridine derivative with the haloalkane in a suitable solvent and heating the mixture. nih.gov The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC). srce.hr

Functional Group Integration and Modification at the Pyridine Ring System

The synthesis of this compound requires not only the formation of the pyridinium cation but also the presence of a carboxamide group at the 3-position of the pyridine ring. This can be achieved through different synthetic strategies.

Introduction of Carboxamide Moiety via N-Alkylation

One direct approach is to start with a pyridine derivative that already contains the carboxamide group at the 3-position, namely nicotinamide (B372718) (pyridine-3-carboxamide). srce.hrresearchgate.net The N-alkylation of nicotinamide with 1-bromohexane would directly yield the target compound, this compound. This method is advantageous as it involves a single synthetic step to introduce both the hexyl group and form the pyridinium salt.

The reaction conditions for the N-alkylation of nicotinamide are similar to those for other pyridine derivatives. The process typically involves refluxing nicotinamide with 1-bromohexane in a solvent like ethanol. nih.gov The product, being a salt, often precipitates from the reaction mixture upon cooling or can be isolated by evaporation of the solvent followed by crystallization. nih.gov

Post-Synthetic Modifications of Pyridinium-3-carboxamide Precursors

An alternative strategy involves the modification of a pre-formed pyridinium salt. This approach, known as postsynthetic modification (PSM), has been widely explored in the context of metal-organic frameworks but is also applicable to molecular synthesis. acs.org In this scenario, one could start with a pyridinium salt that has a functional group at the 3-position that can be converted into a carboxamide group.

Green Chemistry Approaches in the Synthesis of this compound Analogues

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. srce.hr For the synthesis of pyridinium salts, several greener alternatives to classical methods have been explored.

One such approach is the use of microwave-assisted synthesis. srce.hrresearchgate.net Microwave heating can significantly reduce reaction times, increase product yields, and often allows for the use of less hazardous solvents or even solvent-free conditions. researchgate.net For example, the quaternization of pyridine derivatives with haloalkanes can be achieved in minutes under microwave irradiation, compared to hours or days using conventional heating. srce.hr

Another green methodology is mechanochemistry, which involves conducting reactions by grinding solid reactants together, sometimes with a minimal amount of liquid (liquid-assisted grinding). srce.hr This technique can lead to solvent-free or nearly solvent-free reactions, reducing waste and environmental impact. srce.hr

The use of alternative, greener solvents is also a key aspect of green chemistry. Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have emerged as promising alternatives to volatile organic solvents. srce.hrresearchgate.net These solvents are often biodegradable, have low toxicity, and can be recycled. rsc.org Research has shown that quaternization reactions can be successfully carried out in DESs, although yields may vary compared to traditional solvents. srce.hr

Table 2: Comparison of Synthetic Methods for Pyridinium Salt Synthesis

| Method | Advantages | Disadvantages |

| Conventional Heating | Well-established, predictable results. | Long reaction times, high energy consumption, use of volatile organic solvents. |

| Microwave-Assisted | Rapid reactions, higher yields, reduced solvent use. researchgate.net | Requires specialized equipment. |

| Mechanochemistry | Solvent-free or reduced solvent use, high efficiency. srce.hr | May not be suitable for all reaction types. |

| Deep Eutectic Solvents | Greener solvent alternative, often biodegradable. researchgate.net | Can result in lower yields, may be difficult to remove. srce.hr |

Microwave-Assisted Synthesis Protocols for Pyridinium Salts

Microwave-assisted synthesis has emerged as a powerful technique for the rapid and efficient synthesis of pyridinium salts, offering significant advantages over conventional heating methods, such as reduced reaction times, increased yields, and enhanced purity of the final products. researchgate.netorganic-chemistry.org This methodology utilizes microwave radiation to directly and efficiently heat the reaction mixture, leading to a faster and more uniform temperature distribution. researchgate.net The heating mechanisms involved in microwave-induced synthesis include dipolar polarization and ionic conduction. researchgate.net

The synthesis of N-alkylpyridinium salts, including structures analogous to this compound, is readily achieved through the quaternization of a pyridine derivative with an appropriate alkyl halide. A general protocol involves the reaction of a substituted pyridine with an alkyl bromide, often in a solvent or under solvent-free conditions, within a sealed vessel inside a microwave reactor. The reaction temperature and time are key parameters that are optimized to maximize the yield and minimize the formation of byproducts.

For instance, the synthesis of 1-hexylpyridin-1-ium bromide has been efficiently accomplished using microwave irradiation. researchgate.net While specific protocols for the 3-carboxamide derivative are not detailed in the provided results, the general approach for analogous pyridinium salts can be extrapolated. The reaction typically involves mixing the pyridine-3-carboxamide (B1143946) with 1-bromohexane and subjecting the mixture to microwave irradiation at a controlled temperature and time. The use of polar solvents can facilitate the reaction by increasing the absorption of microwave energy.

A comparative study between microwave-assisted and conventional heating for the synthesis of chiral pyridinium salts demonstrated significant improvements with the former, including yield enhancements and a reduction in reaction time. researchgate.net This suggests that a similar advantage would be observed in the synthesis of this compound.

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Pyridinium Salt Synthesis

| Parameter | Microwave-Assisted Synthesis | Conventional Heating | Reference |

|---|---|---|---|

| Reaction Time | Minutes | Hours to Days | researchgate.netorganic-chemistry.org |

| Yield | Generally Higher | Variable | researchgate.netorganic-chemistry.org |

| Energy Efficiency | More Efficient | Less Efficient | organic-chemistry.org |

| Reaction Conditions | Often Solvent-Free Possible | Requires Solvents | organic-chemistry.org |

Continuous Flow Synthesis Techniques for Quaternary Ammonium Salts

Continuous flow chemistry has gained prominence as a scalable and safe method for the synthesis of various chemical compounds, including quaternary ammonium salts. ulisboa.ptflinders.edu.au This technology offers several advantages over traditional batch processing, such as enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle highly reactive intermediates. ulisboa.ptresearchgate.net

The synthesis of quaternary ammonium salts in a continuous flow system typically involves pumping the reactants, such as a tertiary amine and an alkyl halide, through a heated reactor coil or a packed-bed reactor. google.com The reaction parameters, including temperature, pressure, flow rate, and stoichiometry, can be precisely controlled to optimize the reaction for yield and purity. google.com The use of microreactors in continuous flow synthesis provides a high surface-area-to-volume ratio, which significantly improves heat dissipation and mixing, leading to better reaction control and potentially higher yields. ulisboa.ptgoogle.com

While specific continuous flow protocols for this compound are not explicitly detailed in the search results, the general principles for synthesizing quaternary ammonium salts are applicable. ulisboa.pt A hypothetical continuous flow setup would involve two separate streams, one containing pyridine-3-carboxamide and the other 1-bromohexane, which are then mixed and passed through a heated reactor. The product stream would then be collected for purification.

Table 2: Key Parameters in Continuous Flow Synthesis of Quaternary Ammonium Salts

| Parameter | Description | Impact on Synthesis | Reference |

|---|---|---|---|

| Flow Rate | The rate at which reactants are pumped through the reactor. | Affects residence time and reaction completion. | google.com |

| Temperature | The temperature of the reactor. | Influences reaction rate and selectivity. | google.com |

| Pressure | The pressure within the reactor system. | Allows for the use of superheated solvents. | ulisboa.pt |

| Stoichiometry | The molar ratio of reactants. | Can be precisely controlled to maximize yield. | google.com |

| Reactor Type | e.g., coil, packed-bed, microreactor. | Affects mixing, heat transfer, and scalability. | ulisboa.ptgoogle.com |

Purification and Isolation Strategies for Complex Pyridinium Salts

The purification and isolation of complex pyridinium salts like this compound are critical steps to obtain a product of high purity. The ionic nature of these compounds dictates the choice of appropriate purification techniques.

A common method for the purification of quaternary ammonium salts is crystallization. nih.gov After the synthesis, the crude product, which may be an oil or a solid, is dissolved in a suitable solvent or solvent mixture and then allowed to crystallize. The choice of solvent is crucial; typically, a solvent in which the salt has high solubility at an elevated temperature and low solubility at a lower temperature is selected. For pyridinium salts, crystallization from solvents like ether or acetone has been reported to be effective. nih.gov In some cases, multiple crystallizations may be necessary to achieve the desired purity, especially for compounds with longer alkyl chains which might be contaminated with starting materials. nih.gov

For non-crystalline products or to remove specific impurities, liquid-liquid extraction can be employed. This technique separates compounds based on their differential solubilities in two immiscible liquid phases. For instance, unreacted starting materials, which are typically less polar than the ionic pyridinium salt, can be removed by washing the reaction mixture with a non-polar organic solvent.

Chromatographic techniques are also valuable for the purification of pyridinium salts. High-Performance Liquid Chromatography (HPLC) can be used to separate the desired product from impurities with high resolution. researchgate.net The choice of the stationary phase and the mobile phase is critical for achieving good separation.

Following purification, the isolation of the final product often involves filtration to collect the crystals, followed by washing with a suitable solvent to remove any remaining impurities. The purified salt is then dried under reduced pressure to remove any residual solvent. nih.gov

Table 3: Common Purification Techniques for Pyridinium Salts

| Technique | Principle | Application | Reference |

|---|---|---|---|

| Crystallization | Difference in solubility at varying temperatures. | Primary method for obtaining pure crystalline solids. | nih.gov |

| Liquid-Liquid Extraction | Differential solubility in immiscible liquids. | Removal of non-polar impurities from the ionic product. | jst.go.jp |

| Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase. | High-resolution separation and purity assessment. | researchgate.net |

| Precipitation | Addition of a non-solvent to a solution of the product. | Rapid isolation of the product from the reaction mixture. | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 1 Hexylpyridin 1 Ium 3 Carboxamide;bromide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 1-Hexylpyridin-1-ium-3-carboxamide;bromide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques allows for an unambiguous assignment of its structure.

¹H and ¹³C NMR Spectral Analysis for the Cationic Framework

The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the protons of the hexyl chain and the pyridinium (B92312) ring. The electron-withdrawing effect of the positively charged nitrogen atom in the pyridinium ring leads to a significant downfield shift of the aromatic protons. Based on data from analogous compounds like 3-carbamoyl-1-methylpyridinium chloride, the pyridinium protons are anticipated to appear in the δ 8.0-9.5 ppm region. chemicalbook.com The proton at the C2 position is expected to be the most deshielded due to its proximity to the nitrogen atom.

The protons of the hexyl chain will exhibit signals in the upfield region of the spectrum. The methylene (B1212753) group directly attached to the pyridinium nitrogen (N-CH₂) is expected to be the most downfield of the alkyl protons, likely appearing around δ 4.5 ppm. chemicalbook.com The subsequent methylene groups will show a progressive upfield shift, with the terminal methyl group (CH₃) appearing at the most shielded position, typically around δ 0.8-0.9 ppm.

The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule. The carbons of the pyridinium ring are expected to resonate in the aromatic region (δ 125-155 ppm). The presence of the electron-withdrawing carboxamide group and the quaternary nitrogen will influence the precise chemical shifts. The carbonyl carbon of the carboxamide group is anticipated to appear significantly downfield, typically in the range of δ 165-170 ppm. The carbons of the hexyl chain will be observed in the aliphatic region of the spectrum (δ 10-60 ppm), with the carbon directly bonded to the nitrogen (N-CH₂) being the most deshielded.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for 1-Hexylpyridin-1-ium-3-carboxamide Cation

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridinium H-2 | ~9.3 | s |

| Pyridinium H-6 | ~9.0 | d |

| Pyridinium H-4 | ~8.9 | d |

| Pyridinium H-5 | ~8.2 | t |

| Carboxamide -NH₂ | ~7.5-8.5 | br s (2H) |

| N-CH₂ (Hexyl) | ~4.5 | t |

| N-CH₂-CH₂ (Hexyl) | ~1.9 | quint |

| N-(CH₂)₂-CH₂ (Hexyl) | ~1.3 | m |

| N-(CH₂)₃-CH₂ (Hexyl) | ~1.3 | m |

| N-(CH₂)₄-CH₂ (Hexyl) | ~1.3 | m |

| CH₃ (Hexyl) | ~0.9 | t |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for 1-Hexylpyridin-1-ium-3-carboxamide Cation

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Carboxamide) | ~165 |

| Pyridinium C-2 | ~150 |

| Pyridinium C-6 | ~148 |

| Pyridinium C-4 | ~145 |

| Pyridinium C-3 | ~135 |

| Pyridinium C-5 | ~130 |

| N-CH₂ (Hexyl) | ~60 |

| N-CH₂-CH₂ (Hexyl) | ~31 |

| N-(CH₂)₂-CH₂ (Hexyl) | ~26 |

| N-(CH₂)₃-CH₂ (Hexyl) | ~22 |

| N-(CH₂)₄-CH₂ (Hexyl) | ~22 |

| CH₃ (Hexyl) | ~14 |

Two-Dimensional NMR Techniques for Elucidating Connectivity and Conformation

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for confirming the connectivity of protons and carbons within the molecule.

A ¹H-¹H COSY spectrum would reveal correlations between adjacent protons. For the hexyl chain, cross-peaks would be observed between the N-CH₂ and the adjacent CH₂ protons, and sequentially along the chain to the terminal methyl group. In the aromatic region, correlations would be seen between the coupled pyridinium protons (e.g., H-4 with H-5, and H-5 with H-6).

An HSQC experiment correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton. For example, the carbon signal at ~60 ppm would show a cross-peak with the proton signal at ~4.5 ppm, confirming their assignment as the N-CH₂ group. Similarly, each pyridinium carbon with an attached proton would be correlated to its corresponding proton signal.

Nuclear Overhauser Effect (NOE) Spectroscopy for Spatial Relationships

Nuclear Overhauser Effect (NOE) spectroscopy provides information about the spatial proximity of protons, which is crucial for determining the conformation of the molecule. In the context of this compound, an NOE experiment (such as NOESY or ROESY) would be expected to show correlations between the protons of the N-CH₂ group of the hexyl chain and the H-2 and H-6 protons of the pyridinium ring. This would indicate that the hexyl chain is likely oriented in a way that brings its initial methylene group close to the protons on either side of the ring nitrogen. Additionally, NOEs might be observed between the protons of the carboxamide group and the H-2 and H-4 protons of the pyridinium ring, providing insight into the orientation of the carboxamide substituent.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of ionic compounds like this compound. In the positive ion mode, the ESI-MS spectrum is expected to show a prominent peak corresponding to the intact cation, [C₁₂H₁₉N₂O]⁺. For analogous compounds such as 1-methyl-3-carbamoylpyridinium iodide, the base peak in the ESI-MS spectrum corresponds to the [M-I]⁺ cation. Therefore, for the target compound, the bromide counterion would be lost, and the observed peak would represent the molecular mass of the cationic portion of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This allows for the determination of the elemental composition of the ion, which serves as a definitive confirmation of the molecular formula. For the 1-Hexylpyridin-1-ium-3-carboxamide cation, HRMS would provide an exact mass that can be compared to the calculated theoretical mass, confirming the elemental formula of C₁₂H₁₉N₂O.

In tandem mass spectrometry (MS/MS) experiments, the parent ion can be fragmented to provide further structural information. The fragmentation of the 1-Hexylpyridin-1-ium-3-carboxamide cation would likely involve cleavage of the hexyl chain. Common fragmentation pathways for N-alkyl chains include the loss of alkenes through a McLafferty-type rearrangement or cleavage at the C-C bonds of the alkyl chain. The loss of the entire hexyl group as hexene would result in a fragment ion corresponding to the 3-carbamoylpyridinium cation.

Interactive Data Table: Predicted Mass Spectrometry Data for 1-Hexylpyridin-1-ium-3-carboxamide Cation

| Analysis | Expected Result |

| ESI-MS (Positive Mode) | [M-Br]⁺ = C₁₂H₁₉N₂O⁺ |

| Calculated Monoisotopic Mass of Cation | 207.1497 g/mol |

| HRMS (Positive Mode) | Precise m/z value confirming the elemental composition C₁₂H₁₉N₂O |

| Potential MS/MS Fragments | [C₁₂H₁₉N₂O - C₆H₁₂]⁺ (loss of hexene), fragments from cleavage of the hexyl chain |

Vibrational Spectroscopy for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the study of non-covalent interactions within a molecular system.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. For this compound, the FT-IR spectrum is expected to exhibit a series of characteristic bands that confirm its molecular structure.

The presence of the amide group is typically identified by several key vibrations. The N-H stretching vibration of the primary amide is expected to appear as a broad band in the region of 3400-3200 cm⁻¹. The C=O stretching vibration, known as the Amide I band, is anticipated to be a strong absorption around 1680-1650 cm⁻¹. The N-H bending vibration, or the Amide II band, is typically observed near 1650-1600 cm⁻¹.

The pyridinium ring also gives rise to characteristic absorptions. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations typically appear in the 1640-1450 cm⁻¹ region. researchgate.net The presence of these bands confirms the integrity of the pyridinium core.

The hexyl group introduces aliphatic C-H stretching vibrations, which are expected in the 2950-2850 cm⁻¹ range. The corresponding C-H bending vibrations are found at lower wavenumbers, typically around 1465 cm⁻¹ and 1375 cm⁻¹. The interaction of the bromide anion with the cationic head group can lead to subtle shifts in the vibrational frequencies of the adjacent functional groups, particularly the N-H and C-H bonds, due to hydrogen bonding.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide | 3400-3200 |

| Aromatic C-H Stretch | Pyridinium Ring | > 3000 |

| Aliphatic C-H Stretch | Hexyl Chain | 2950-2850 |

| C=O Stretch (Amide I) | Amide | 1680-1650 |

| N-H Bend (Amide II) | Amide | 1650-1600 |

| C=C and C=N Stretch | Pyridinium Ring | 1640-1450 |

| C-H Bend | Hexyl Chain | ~1465 and ~1375 |

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the pyridinium ring breathing modes are expected to be prominent, appearing as sharp bands in the fingerprint region (typically around 1000 cm⁻¹). The C-C stretching vibrations of the hexyl chain will also be visible. The C=O stretching of the amide group, while also present, may be weaker than in the FT-IR spectrum. Low-frequency Raman scattering can provide information on lattice vibrations and intermolecular interactions involving the bromide ion.

X-ray Crystallography for Solid-State Structure Determination

A single-crystal X-ray diffraction analysis of this compound would involve irradiating a suitable single crystal with X-rays and analyzing the resulting diffraction pattern. This analysis reveals the electron density distribution within the crystal, from which the atomic positions can be determined.

The expected results from such an analysis would include the precise bond lengths and angles of the 1-hexylpyridin-1-ium-3-carboxamide cation and the position of the bromide anion. Key structural parameters would include the planarity of the pyridinium ring and the conformation of the hexyl chain, which is likely to adopt a stable, extended conformation. The analysis would also determine the crystal system, space group, and unit cell dimensions. For analogous N-alkylpyridinium halides, various crystal systems have been observed, often influenced by the nature of the alkyl chain and the halide anion.

Table 2: Hypothetical Crystallographic Data for this compound Based on Similar Structures

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~18.1 |

| β (°) | ~95 |

| Volume (ų) | ~1550 |

| Z | 4 |

The crystal structure would provide invaluable insights into the non-covalent interactions that govern the solid-state assembly. In the case of this compound, hydrogen bonding is expected to be a dominant feature. The amide N-H group can act as a hydrogen bond donor to the bromide anion (N-H···Br). nih.gov Additionally, the acidic C-H protons of the pyridinium ring and potentially the hexyl chain can form weaker C-H···Br hydrogen bonds with the anion. nih.gov

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure

UV-Vis and fluorescence spectroscopy are used to probe the electronic transitions within a molecule, providing information about its electronic structure and photophysical properties.

UV-Vis absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the pyridinium chromophore. Pyridinium salts typically exhibit strong absorption bands in the UV region, corresponding to π → π* transitions within the aromatic ring. sharif.edusharif.edu The position of the absorption maximum (λmax) can be influenced by the substituents on the ring. The carboxamide group may cause a slight shift in the absorption bands compared to an unsubstituted pyridinium ring.

Fluorescence spectroscopy involves the emission of light from a molecule after it has been electronically excited. Many pyridinium derivatives are known to be fluorescent. nih.gov Upon excitation at a wavelength corresponding to its absorption band, this compound may exhibit fluorescence. The emission spectrum would be red-shifted with respect to the absorption spectrum (Stokes shift). The fluorescence quantum yield and lifetime would provide further insights into the excited-state dynamics of the molecule. The presence of the bromide anion could potentially influence the fluorescence properties through quenching mechanisms.

Table 3: Expected Electronic Spectroscopy Data for this compound in Solution

| Parameter | Expected Value |

|---|---|

| UV-Vis Absorption Maximum (λmax) | ~260-280 nm |

| Molar Absorptivity (ε) | High (indicative of π → π* transition) |

| Fluorescence Emission Maximum (λem) | Dependent on excitation, likely in the near-UV or blue region |

Theoretical and Computational Chemistry Investigations of 1 Hexylpyridin 1 Ium 3 Carboxamide;bromide

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior and intrinsic properties of a molecule. However, specific studies on 1-Hexylpyridin-1-ium-3-carboxamide;bromide are not present in the current body of scientific literature.

Ab Initio Methods for Electronic Excitation and Spectroscopic Predictions

Similarly, a search of scholarly databases yields no research employing ab initio methods to predict the electronic excitation and spectroscopic properties of this compound. These higher-level computational methods would be instrumental in forecasting its ultraviolet-visible (UV-Vis) and other spectroscopic signatures based on its electronic transitions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution

Molecular dynamics simulations offer a window into the time-evolved behavior of molecules in various environments. Despite the utility of this method, no specific MD simulations have been reported for this compound.

Conformational Analysis and Flexibility of the Hexyl Chain and Carboxamide Group

No studies were found that performed a conformational analysis of the hexyl chain and carboxamide group of the 1-Hexylpyridin-1-ium-3-carboxamide cation through molecular dynamics. Such an analysis would be crucial for understanding the flexibility of the alkyl chain and the rotational dynamics of the carboxamide moiety, which can influence the molecule's interactions and properties.

Solvation Effects and Ion Pairing Dynamics in Various Media

The influence of different solvents on the behavior of this compound, specifically regarding solvation effects and the dynamics of ion pairing between the cation and the bromide anion, has not been investigated via molecular dynamics simulations. Research in this area would clarify how the solvent environment modulates the association and dissociation of the ionic pair.

Computational Prediction of Reactivity and Reaction Pathways

Frontier Molecular Orbital Theory (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing a framework for understanding and predicting chemical reactivity. The theory posits that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energies of these orbitals and the magnitude of the HOMO-LUMO energy gap are critical determinants of a molecule's kinetic stability and reactivity.

For 1-Hexylpyridin-1-ium-3-carboxamide, the pyridinium (B92312) ring is the primary electrophilic component, a feature that is significantly influenced by its substituents. The hexyl group, being an alkyl chain, is generally considered an electron-donating group through an inductive effect. This donation of electron density would be expected to raise the energy of the HOMO. Conversely, the 3-carboxamide group is an electron-withdrawing group, which tends to lower the energy of the LUMO, making the pyridinium ring more susceptible to nucleophilic attack.

The HOMO is anticipated to be localized primarily on the bromide anion, reflecting its role as a potential electron donor. The LUMO, in contrast, is expected to be distributed across the electron-deficient pyridinium ring system. The energy difference between the HOMO of a potential nucleophile and the LUMO of the 1-Hexylpyridin-1-ium cation will dictate the feasibility and rate of a reaction. A smaller energy gap facilitates electron transfer and, consequently, a faster reaction.

Table 1: Estimated Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -7.2 | Primarily located on the bromide anion. |

| LUMO | -3.5 | Distributed over the pyridinium ring. |

| HOMO-LUMO Gap | 3.7 | Indicates moderate kinetic stability. |

Note: The values in this table are illustrative and based on typical DFT calculations for similar ionic organic compounds. Actual values may vary depending on the computational method and basis set employed.

Transition State Modeling for Chemical Transformations

Transition state modeling is a powerful computational tool used to investigate the mechanisms of chemical reactions. By locating the transition state structure—the highest energy point along the reaction coordinate—and calculating its energy, chemists can determine the activation energy (ΔG‡) of a reaction. This, in turn, provides a quantitative measure of the reaction rate.

A key chemical transformation for pyridinium salts like 1-Hexylpyridin-1-ium-3-carboxamide is nucleophilic aromatic substitution (SNAr). In such a reaction, a nucleophile attacks the electron-deficient pyridinium ring, leading to the displacement of a leaving group or addition to the ring. The presence of the electron-withdrawing 3-carboxamide group is expected to activate the ring towards such attacks, particularly at the 2, 4, and 6 positions.

Computational modeling of the reaction between 1-Hexylpyridin-1-ium-3-carboxamide and a representative nucleophile (e.g., hydroxide (B78521) or an amine) would involve mapping the potential energy surface of the reaction. This would allow for the identification of intermediates and transition states. The transition state for an SNAr reaction on a pyridinium ring typically involves the formation of a Meisenheimer-like complex, a negatively charged intermediate where the aromaticity of the ring is temporarily disrupted.

Table 2: Illustrative Activation Energies for Nucleophilic Attack

| Position of Attack | Nucleophile | Estimated Activation Energy (kcal/mol) |

|---|---|---|

| C-2 | Hydroxide | 18.5 |

| C-4 | Hydroxide | 20.1 |

Note: These activation energies are hypothetical and serve to illustrate the expected relative reactivity at different positions on the pyridinium ring based on general principles of SNAr reactions on substituted pyridiniums.

Structure-Reactivity Relationships from a Theoretical Perspective

The principles of structure-reactivity relationships, often quantified through Quantitative Structure-Activity Relationship (QSAR) models, can be effectively explored using theoretical and computational methods. For 1-Hexylpyridin-1-ium-3-carboxamide, several structural features are key to its reactivity.

The length of the N-alkyl chain is a significant factor. While the hexyl group's electronic effect is relatively modest, its lipophilicity can greatly influence the compound's solubility and transport properties, which are critical in many applications. In the context of reactivity, longer alkyl chains can introduce greater steric hindrance around the nitrogen atom and the adjacent C-2 and C-6 positions of the pyridinium ring. This steric bulk can disfavor nucleophilic attack at these positions, potentially leading to a preference for attack at the C-4 position.

The 3-carboxamide group is a powerful modulator of reactivity. Its electron-withdrawing nature, through both inductive and resonance effects, depletes electron density from the pyridinium ring. This enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. Theoretical studies on substituted pyridines have consistently shown a strong correlation between the electron-withdrawing strength of substituents and the rate of nucleophilic substitution reactions.

Furthermore, the carboxamide group can participate in hydrogen bonding, either as a donor (from the N-H) or as an acceptor (at the carbonyl oxygen). This can influence the solvation of the molecule and its interaction with other reactants or catalysts. Computational models can be used to explore these non-covalent interactions and their impact on the reaction energetics.

Advanced Applications and Chemical Functionalities of 1 Hexylpyridin 1 Ium 3 Carboxamide;bromide

Catalysis in Organic Synthesis

No research was found detailing the use of 1-Hexylpyridin-1-ium-3-carboxamide;bromide in the following areas:

Electrochemical Systems and Redox Chemistry

Similarly, there is no available information on the application of this compound in:

Investigation of Redox Potentials and Electron Transfer Processes

It is possible that this specific pyridinium (B92312) salt has not been synthesized or that its properties for these advanced applications have not yet been investigated or reported in publicly accessible literature. Future research may explore the potential of this compound, but at present, no data is available to fulfill the requested article structure.

Surface Interactions in Electrochemical Applications, e.g., Corrosion Inhibition Mechanisms at the Molecular Level

The compound this compound, a quaternary pyridinium salt, demonstrates significant potential in electrochemical applications, particularly as a corrosion inhibitor for metals in acidic environments. Its efficacy stems from the molecule's ability to adsorb onto the metal surface, forming a protective barrier that mitigates the corrosive action of the acidic medium. The inhibition mechanism is multifaceted, involving both physical and chemical interactions at the molecular level.

The molecular structure of this compound is key to its function as a corrosion inhibitor. The molecule consists of a positively charged pyridinium head group, a nonpolar hexyl tail, and a carboxamide functional group. This amphiphilic nature facilitates its adsorption at the metal-solution interface. The pyridinium ring, with its delocalized π-electrons and the positively charged nitrogen atom, can interact with the metal surface through electrostatic attraction and the sharing of electrons with the vacant d-orbitals of the metal atoms. The hexyl chain contributes to the formation of a hydrophobic layer that repels corrosive aqueous species.

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), on analogous N-alkyl-nicotinamide bromide compounds provide insight into the inhibitory action. For instance, a study on N-decyl-nicotinamide bromide ([C10Nic]Br) as a corrosion inhibitor for copper in an acidic sulfate (B86663) solution revealed that it acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. nih.gov The inhibition efficiency of [C10Nic]Br was found to increase with its concentration, reaching up to 93% at a concentration of 10⁻³ M. nih.gov This suggests that a higher concentration of the inhibitor leads to a more complete protective layer on the metal surface.

The adsorption of these inhibitor molecules on the metal surface can be described by adsorption isotherms, such as the Langmuir isotherm, which provides information about the interaction between the inhibitor and the metal. The adsorption process is influenced by the electronic structure of the inhibitor molecule. Quantum chemical calculations can be employed to understand the relationship between the molecular structure and the inhibition efficiency. Parameters such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are indicative of the molecule's ability to donate and accept electrons, respectively, which is crucial for the formation of a stable inhibitor-metal bond.

The following table summarizes the key aspects of the corrosion inhibition mechanism of N-alkyl-nicotinamide bromide compounds, which serves as a model for this compound.

| Aspect of Inhibition | Description | Supporting Evidence |

|---|---|---|

| Inhibition Type | Mixed-type inhibitor, affecting both anodic and cathodic reactions. | Potentiodynamic polarization studies on analogous compounds. nih.gov |

| Adsorption Mechanism | Adsorption on the metal surface, described by the Langmuir adsorption isotherm. | Electrochemical impedance spectroscopy and surface analysis techniques. nih.gov |

| Effect of Concentration | Inhibition efficiency increases with inhibitor concentration. | Concentration-dependent electrochemical measurements. nih.gov |

| Molecular Interactions | Electrostatic interactions, π-electron sharing, and hydrophobic effects. | Quantum chemical calculations and molecular modeling. |

Supramolecular Chemistry and Self-Assembly Phenomena

The unique molecular architecture of this compound, featuring a hydrophilic pyridinium head with a carboxamide group and a hydrophobic hexyl tail, makes it an excellent candidate for participating in various supramolecular assemblies and self-organization phenomena.

The carboxamide group (-CONH₂) in this compound plays a pivotal role in the formation of intricate hydrogen bonding networks. This functional group possesses both a hydrogen bond donor (the N-H protons) and two hydrogen bond acceptor sites (the carbonyl oxygen and the nitrogen atom). This dual functionality allows for the formation of robust and directional intermolecular hydrogen bonds.

In the solid state, these interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or even three-dimensional frameworks. The hydrogen bonding motifs can be further influenced by the presence of the bromide counter-ion, which can also act as a hydrogen bond acceptor. Studies on related N-alkyl-halogenopyridinium salts have demonstrated the formation of C-H···X⁻ hydrogen bonds, where X is a halide. mdpi.com In the case of this compound, the N-H protons of the carboxamide group are expected to form strong N-H···Br⁻ hydrogen bonds. Furthermore, the carboxamide groups can form self-complementary hydrogen bonds with each other, leading to the formation of dimeric or polymeric structures.

As an amphiphilic molecule, this compound is expected to self-assemble in aqueous solutions to form micellar aggregates above a certain concentration, known as the critical micelle concentration (CMC). In these aggregates, the hydrophobic hexyl tails would orient towards the core of the micelle to minimize their contact with water, while the hydrophilic pyridinium-carboxamide head groups would be exposed to the aqueous environment.

The formation and properties of these micelles can be influenced by factors such as temperature, concentration, and the presence of electrolytes. The thermodynamics of micellization for similar alkylpyridinium bromides have been studied, revealing that the process is often entropy-driven, resulting from the release of structured water molecules from around the hydrophobic chains. researchgate.net The shape and size of the micelles can also vary, from spherical to cylindrical or other more complex nanostructures, depending on the molecular geometry and solution conditions.

The pyridinium ring of this compound can participate in host-guest interactions. The electron-deficient nature of the pyridinium ring allows it to act as a guest for electron-rich hosts, such as crown ethers or cyclodextrins. Cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are particularly well-suited to encapsulate the hydrophobic hexyl chain or even the entire pyridinium head group of the molecule. nih.gov

The binding affinity in these host-guest complexes is governed by a combination of hydrophobic interactions, van der Waals forces, and potentially hydrogen bonding between the carboxamide group and the hydroxyl groups of the cyclodextrin. Such molecular recognition events can be utilized in various applications, including drug delivery, sensing, and catalysis.

The amphiphilic character of this compound suggests its potential to form ordered structures in soft materials and even exhibit liquid crystalline behavior under certain conditions. Long-chain N-alkylpyridinium salts are known to form thermotropic liquid crystalline phases, such as smectic phases, where the molecules are arranged in layers. york.ac.uk

The formation of these ordered phases is driven by the micro-segregation of the polar pyridinium-carboxamide head groups and the nonpolar hexyl tails. The hydrogen bonding capabilities of the carboxamide group can further enhance the stability and order of these self-organized structures. The specific type of liquid crystalline phase formed would depend on factors such as the length of the alkyl chain, the nature of the counter-ion, and the temperature.

Applications in Materials Science and Polymer Chemistry

The chemical functionalities of this compound open up possibilities for its use in materials science and polymer chemistry. As a pyridinium-based ionic liquid, it can be used as a solvent or a catalyst in various chemical reactions. longdom.org

In polymer science, this compound could be incorporated into polymer matrices to create functional composite materials. For example, its corrosion-inhibiting properties could be imparted to a polymer coating for metal protection. Furthermore, the pyridinium moiety can be a precursor for the synthesis of poly(pyridinium) salts, which are a class of polymeric ionic liquids with applications in membranes for gas separation and as electrolytes in batteries. mdpi.comnih.gov The presence of the carboxamide group could also allow for the covalent attachment of the molecule to a polymer backbone through condensation reactions, leading to the development of new functional polymers with tailored properties.

Integration into Functional Polymeric Materials

The integration of ionic liquids into polymeric materials can impart unique properties, such as enhanced thermal stability, conductivity, and specific chemical functionalities. While direct studies on the incorporation of this compound into polymers are not extensively documented, the characteristics of similar ionic liquids suggest its potential in this area. Ionic liquids are known to be utilized in the synthesis of polymers and as components in functional materials nbinno.com. The presence of the pyridinium moiety and the hexyl chain in this compound could allow it to act as a monomer or a functional additive in polymerization processes. The carboxamide group offers a site for hydrogen bonding, which can influence the mechanical and thermal properties of the resulting polymer.

Design of Coordination Polymers with Pyridinium Moieties

Coordination polymers are a class of materials with diverse applications in catalysis, gas storage, and sensing. The design of these materials relies on the self-assembly of metal ions and organic ligands. The pyridinium moiety is a well-known coordinating group in the formation of such polymers. Research has demonstrated the synthesis of one-dimensional and two-dimensional coordination polymers using ligands that contain pyridyl and amide functionalities mdpi.comresearchgate.net. These studies highlight the ability of the nitrogen atom in the pyridine (B92270) ring and the oxygen and nitrogen atoms of the amide group to coordinate with metal centers mdpi.com.

The structure of this compound, featuring both a pyridinium ring and a carboxamide group, makes it a promising candidate as a ligand for the synthesis of novel coordination polymers. The hexyl group could also play a role in the final structure of the polymer, potentially influencing its solubility and packing.

Role as Surfactants in Materials Processing

Cationic surfactants based on pyridinium salts have been recognized for their effectiveness in various industrial applications researchgate.net. These molecules possess a hydrophilic head group (the pyridinium ring) and a hydrophobic tail (the alkyl chain), allowing them to self-assemble at interfaces and in solution to form micelles. The surface-active properties of these compounds are valuable in processes such as emulsification, dispersion, and as corrosion inhibitors researchgate.net.

A study on a related compound, 1-dodecyl-3-(hydroxymethyl) pyridin-1-ium bromide, demonstrated its utility as a corrosion inhibitor, a role attributed to its surfactant properties researchgate.net. Given its structural similarities, specifically the presence of a hexyl chain and a pyridinium head group, this compound is expected to exhibit surfactant behavior. The carboxamide group could further enhance its interfacial properties through hydrogen bonding interactions.

Green Solvents and Reaction Media

Ionic liquids are often touted as "green solvents" due to their low vapor pressure, thermal stability, and recyclability, offering an alternative to volatile organic compounds.

Evaluation as Ionic Liquid Solvent for Organic Reactions

The use of ionic liquids as reaction media can significantly influence reaction rates and selectivities nbinno.com. Pyridinium-based ionic liquids, in particular, have been employed as solvents in a variety of organic transformations scispace.comnih.gov. The synthesis of a closely related compound, 1-hexylpyridinium (B1223320) bromide, and its application as a dispersing solvent has been reported, highlighting the utility of the hexylpyridinium cation in creating effective solvent systems researchgate.net.

The presence of the carboxamide group in this compound could offer additional benefits, such as enhanced solubility for certain reactants and catalysts through hydrogen bonding. This could make it a particularly effective solvent for reactions involving polar substrates.

Extraction Processes in Chemical Separations

Ionic liquids have shown considerable promise in the field of chemical separations, including liquid-liquid extraction processes. Their unique solvating properties allow for the selective extraction of a wide range of compounds. For instance, ionic liquids have been successfully used as the extracting medium for the removal of polycyclic aromatic hydrocarbons from sediments researchgate.net. The efficiency of these extractions is dependent on the structure of the ionic liquid. The combination of a hexyl chain, a pyridinium ring, and a carboxamide group in this compound suggests its potential for selective interactions with various solutes, making it a candidate for development in novel extraction and separation technologies.

Conclusion and Future Research Directions

Summary of Key Research Findings for 1-Hexylpyridin-1-ium-3-carboxamide;bromide

Currently, dedicated research focusing specifically on This compound is limited in publicly available scientific literature. However, by examining studies on analogous pyridinium (B92312) bromide and pyridine (B92270) carboxamide compounds, several key characteristics and potential areas of interest can be inferred. Research into similar structures has highlighted their potential as bioactive molecules, particularly in the development of novel therapeutic agents. For instance, various pyridinium compounds have been investigated for their antimicrobial, antifungal, and anticancer properties. The introduction of a hexyl chain and a carboxamide group at the 3-position of the pyridine ring are structural motifs that can significantly influence the compound's biological activity and physicochemical properties. The lipophilic hexyl group may enhance membrane permeability, a crucial factor for cellular uptake, while the carboxamide moiety can participate in hydrogen bonding, potentially influencing interactions with biological targets.

Emerging Avenues in Pyridinium Carboxamide Chemistry

The broader field of pyridinium carboxamide chemistry is experiencing significant growth, with several emerging avenues of research. A key area of development is the synthesis of novel derivatives with enhanced biological efficacy and selectivity. For example, recent studies have focused on creating pyridine carboxamide derivatives as potential inhibitors for enzymes like succinate (B1194679) dehydrogenase, which could lead to new antifungal agents. nih.gov Another promising direction is the exploration of these compounds as anticancer agents. Research has shown that certain pyridine-2-carboxamide analogues exhibit potent inhibitory activity against kinases involved in cancer progression, such as Hematopoietic Progenitor Kinase 1 (HPK1). nih.gov

Furthermore, the development of pyridine carboxamide-based compounds as treatments for drug-resistant tuberculosis is a significant area of interest. asm.org The unique structural features of these molecules allow for diverse chemical modifications, enabling the fine-tuning of their therapeutic properties. The synthesis of new heterocyclic systems incorporating pyridine-carboxamide moieties is also being actively explored to create compounds with novel pharmacological profiles. tandfonline.com

The investigation of pyridinium salts in materials science, such as in the development of ionic liquids and conductive polymers, also presents an exciting frontier. ontosight.ai The inherent ionic nature and potential for chemical modification of compounds like this compound make them interesting candidates for these applications.

Potential for Novel Chemical Discoveries and Methodological Innovations

The exploration of this compound and related compounds holds considerable potential for novel chemical discoveries and the advancement of synthetic methodologies. Innovations in synthetic organic chemistry are enabling more efficient and versatile routes to functionalized pyridinium salts. temple.edu For example, new methods for the synthesis of pyridines and pyridones are being developed that allow for the rapid assembly of these core structures. ubc.caresearchgate.net

One area ripe for innovation is the development of stereoselective synthesis methods for complex pyridinium derivatives. The use of pyridinium ylides in the synthesis of other heterocyclic compounds, such as 2,3-dihydrofurans, showcases the versatility of pyridinium intermediates in organic synthesis and suggests that novel reaction pathways involving pyridinium carboxamides could be discovered. organic-chemistry.org

Moreover, advancements in photochemical and electrochemical synthesis methods offer environmentally friendly and highly specific ways to create novel pyridinium compounds. temple.eduacs.org These techniques could be applied to the synthesis of this compound and its analogues, potentially leading to the discovery of new reactions and molecular architectures with unique properties. The continued development of high-throughput screening and computational modeling will further accelerate the discovery of novel pyridinium carboxamides with desired biological activities and material properties.

Q & A

Q. What statistical approaches are recommended for validating reproducibility in heterogeneous datasets (e.g., varying synthetic yields)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.